Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate
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Overview
Description
Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate is a chemical compound with the molecular formula C15H21NO6. It is a derivative of propanoate and is characterized by the presence of an amino group and a dimethylphenyl group. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties .
Preparation Methods
The synthesis of Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate typically involves the reaction of ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.
Scientific Research Applications
Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers use it to study the effects of amino group modifications on biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: This compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The dimethylphenyl group provides hydrophobic interactions that can enhance the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate can be compared with similar compounds such as:
Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate: This compound has methoxy groups instead of methyl groups, which can alter its chemical reactivity and biological activity.
Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate: The non-oxalate form of the compound, which may have different solubility and stability properties. The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C2H2O4/c1-4-16-13(15)8-12(14)11-7-5-6-9(2)10(11)3;3-1(4)2(5)6/h5-7,12H,4,8,14H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROHPZJHYVCHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC(=C1C)C)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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